Cas no 72657-64-8 (Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-)
![Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- structure](https://it.kuujia.com/scimg/cas/72657-64-8x500.png)
72657-64-8 structure
Nome del prodotto:Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-
Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-
- Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-
- stegane
- STEGANE 7B-
- (.+-.)-Stegnane
- 72657-64-8
- NSC-332034
- (-)-Isostegnane
- NSC-332033
- STEGANE DL-
- 72258-40-3
- 3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one
- NSC332031
- NSC-332030
- NSC332033
- (.+-.)-Isostegnane
- ISOSTEGANE DL-
- 76250-31-2
- NSC332034
- NSC332035
- ISOSTEGANE (-)-
- CHEMBL152275
- DTXSID50993014
- ISOSTEGANE,7-BETA
- NSC-332035
- NSC332032
- NSC-332032
- 6,7,8-Trimethoxy-3a,4,14,14a-tetrahydro-11H-benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one
- (+)-Stegnane
- 72258-54-9
- Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxol-3(1H)-one, 3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer
- NSC332030
- STEGANE (+)
- NSC-332031
- 72657-29-5
-
- Inchi: InChI=1S/C22H22O7/c1-24-18-7-12-5-15-13(9-27-22(15)23)4-11-6-16-17(29-10-28-16)8-14(11)19(12)21(26-3)20(18)25-2/h6-8,13,15H,4-5,9-10H2,1-3H3
- Chiave InChI: YIIRKVZAEAXDAD-UHFFFAOYSA-N
- Sorrisi: COC1=C(C(=C2C(=C1)CC3C(CC4=CC5=C(C=C42)OCO5)COC3=O)OC)OC
Proprietà calcolate
- Massa esatta: 398.137
- Massa monoisotopica: 398.137
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 3
- Complessità: 612
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 72.4Ų
Proprietà sperimentali
- Densità: 1.299
- Punto di ebollizione: 624°Cat760mmHg
- Punto di infiammabilità: 272.9°C
Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- Informazioni sulla sicurezza
- Condizioni di conservazione:2-8°C
Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- Letteratura correlata
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
3. Back matter
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
72657-64-8 (Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-) Prodotti correlati
- 37836-90-1((7-Methoxy-4-methyl-quinazolin-2-yl)-guanidine)
- 1807020-75-2(3-(Difluoromethyl)-2-iodo-6-methoxypyridine-5-carboxylic acid)
- 1119391-68-2(11-Methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one)
- 2680753-63-1(2-[4-(2,2,2-trifluoro-N-methylacetamido)phenoxy]acetic acid)
- 2613385-29-6((1,2-dimethylpyrrolidin-2-yl)methanol hydrochloride)
- 150433-18-4(3-(3,4,5-Trimethoxyphenyl)-1H-pyrazole)
- 120823-35-0(2,5-Dichloro-N-2-(1H-indol-3-yl)ethylbenzenesulfonamide)
- 2227797-51-3((1R)-3-amino-1-(4-bromo-3,5-dimethylphenyl)propan-1-ol)
- 2227731-99-7((3S)-3-(5,6-dichloropyridin-3-yl)-3-hydroxypropanoic acid)
- 76154-77-3(1,4-BENZENEDIAMINE, N-HEXYL-N'-PHENYL-)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
